

Reducing high background fluorescence with Sulfo-Cyanine5.5 amine

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Compound of Interest

Compound Name: Sulfo-Cyanine5.5 amine

Cat. No.: B15551967

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Technical Support Center: Sulfo-Cyanine5.5 Amine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high background fluorescence when using **Sulfo-Cyanine5.5 amine** in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Sulfo-Cyanine5.5 amine** and what are its primary applications?

Sulfo-Cyanine5.5 amine is a water-soluble, far-red fluorescent dye.^{[1][2]} Its key features include high hydrophilicity due to the presence of four sulfonate groups, a large extinction coefficient, and bright fluorescence, making it an excellent label for far-red and near-infrared (NIR) applications.^{[2][3][4][5]} The primary aliphatic amine group allows it to be easily coupled to various electrophiles, such as activated esters.^{[2][3][4]} Common applications include fluorescence microscopy, in vivo imaging, flow cytometry, and the labeling of proteins, antibodies, and nucleic acids.^[1]

Q2: What are the spectral properties of Sulfo-Cyanine5.5?

The spectral properties of Sulfo-Cyanine5.5 make it suitable for applications where minimizing background autofluorescence is critical.

Property	Value
Excitation Maximum	~673-675 nm[1][2]
Emission Maximum	~691-694 nm[1][2]
Extinction Coefficient	~235,000 M ⁻¹ cm ⁻¹ [2]
Solubility	Good in water, DMF, and DMSO[2]

Q3: What are the common causes of high background fluorescence in immunofluorescence?

High background fluorescence in immunofluorescence experiments can stem from several sources, broadly categorized as issues with the sample itself, problems with the staining protocol, or non-specific binding of reagents.[6]

- **Autofluorescence:** Endogenous fluorescence from cellular components like mitochondria, lysosomes, or extracellular matrix components like collagen and elastin can contribute to background noise.[6] Fixatives such as formaldehyde and glutaraldehyde can also induce or amplify autofluorescence.[6]
- **Non-Specific Binding:** This occurs when the fluorescently labeled antibody or dye binds to unintended targets within the sample.[6] This can be caused by hydrophobic and ionic interactions, Fc receptor binding on certain cell types, or dye-specific binding.[6]
- **Suboptimal Staining Protocol:** Several factors in the experimental workflow can lead to high background, including inadequate blocking, incorrect antibody concentrations (too high), and insufficient washing.[6][7][8]

Troubleshooting Guide

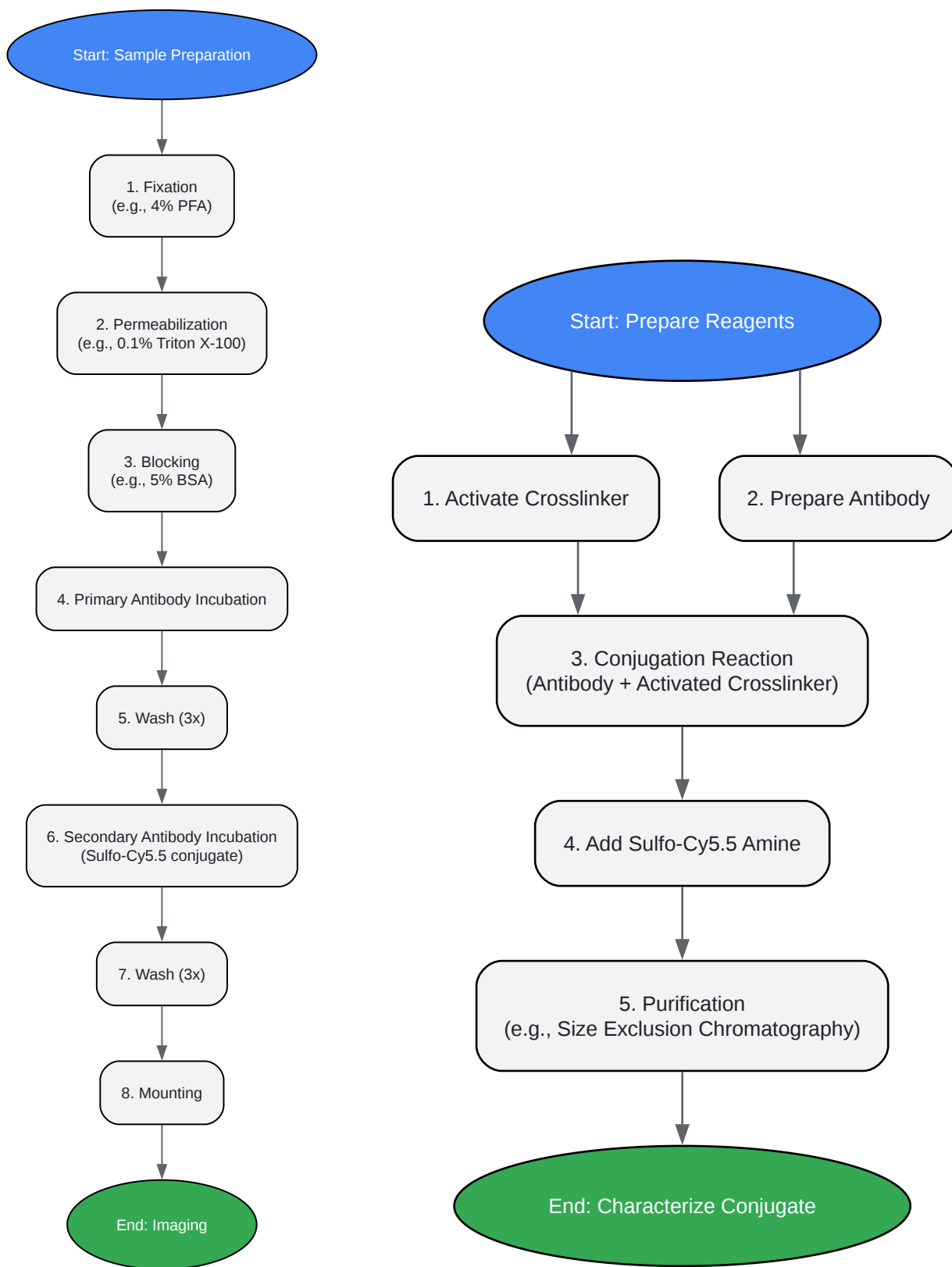
This guide addresses specific issues that can lead to high background fluorescence when using **Sulfo-Cyanine5.5 amine** and provides systematic steps to resolve them.

Issue 1: High Background Across the Entire Sample

This is often indicative of a systemic issue with the staining protocol or reagents.

Troubleshooting Workflow for High Background





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